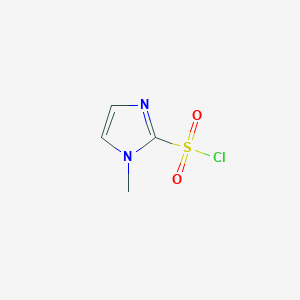

1-Methyl-1H-imidazole-2-sulfonyl chloride

説明

Significance of the Imidazole (B134444) Heterocycle in Organic Synthesis and Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nbinno.com This structural motif is of paramount importance in the fields of organic synthesis and medicinal chemistry due to its unique electronic properties and its prevalence in biologically active molecules. nbinno.com As an aromatic system, it possesses considerable stability, yet it also exhibits amphoteric properties, meaning it can act as both a weak acid and a weak base. nbinno.comwikipedia.org This dual reactivity is crucial for its role in many chemical and biological processes, including enzymatic catalysis. nih.gov

The imidazole core is a fundamental component of many essential biological molecules. mdpi.com For instance, the amino acid histidine, which plays a critical role in the structure and function of numerous proteins and enzymes, features an imidazole side chain. wikipedia.org Its derivative, histamine, is a key signaling molecule in physiological processes. wikipedia.org Furthermore, the imidazole ring system is a constituent of purines, which are foundational to the structure of DNA and RNA. nbinno.com

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because it is a recurring motif in a vast number of pharmaceuticals with a wide spectrum of therapeutic applications. nih.govmdpi.com Imidazole-containing drugs have been developed as antifungal (e.g., ketoconazole, clotrimazole), antibacterial (e.g., metronidazole), anticancer (e.g., mercaptopurine), and antihypertensive agents. wikipedia.orgpharmaguideline.com Its ability to coordinate with metal ions is also leveraged in the design of metalloenzyme inhibitors and other therapeutic agents. nih.gov The versatility of the imidazole ring in forming various noncovalent interactions, such as hydrogen bonds and π-π stacking, makes it an ideal anchor for binding to biological targets. mdpi.com

Overview of Sulfonyl Chloride Functional Group Reactivity in Organic Transformations

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group widely employed in organic synthesis. fiveable.me It serves as a powerful electrophile, making it susceptible to nucleophilic substitution reactions. fiveable.memolport.com The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, rendering the sulfur atom highly electrophilic and the chloride ion an excellent leaving group. fiveable.me

This inherent reactivity allows sulfonyl chlorides to react with a broad range of nucleophiles to form stable sulfur-containing compounds. molport.com Key transformations include:

Sulfonamide formation: Reaction with primary or secondary amines yields sulfonamides, a functional group prevalent in many clinically important drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants. fiveable.memolport.com

Sulfonate ester formation: Alcohols react with sulfonyl chlorides in the presence of a base to produce sulfonate esters. fiveable.memolport.com These esters are excellent leaving groups in substitution and elimination reactions.

Sulfone formation: Sulfonyl chlorides can be used to synthesize sulfones through various methods. molport.com

Beyond these fundamental reactions, sulfonyl chlorides are versatile intermediates that can be utilized in a variety of other organic transformations, including chlorosulfonylation, arylation, and fluoroalkylation reactions. magtech.com.cn Their utility as precursors for generating other reactive species like sulfenes further expands their synthetic applications. magtech.com.cn The stability and reactivity profile of sulfonyl chlorides have established them as indispensable reagents in the construction of complex molecular architectures in pharmaceutical and agrochemical research. molport.comnih.gov

Contextualization of 1-Methyl-1H-imidazole-2-sulfonyl chloride within the Class of Imidazole Sulfonyl Chlorides

This compound is a specific member of the broader class of imidazole sulfonyl chlorides. cymitquimica.com These compounds are characterized by the direct attachment of a sulfonyl chloride group to a carbon atom of the imidazole ring. The position of the sulfonyl chloride group and the nature of substituents on the imidazole ring significantly influence the compound's reactivity and properties.

| Compound Name | Position of -SO₂Cl | Other Substituents | CAS Number |

| This compound | 2 | 1-Methyl | 55694-81-0 |

| Imidazole-4-sulfonyl chloride | 4 | None | 931-50-0 |

| 1,2-Dimethylimidazole-4-sulfonyl chloride | 4 | 1,2-Dimethyl | 137049-02-6 |

| 1H-Imidazole-2-sulfonyl chloride | 2 | None | 281221-70-3 |

This table presents a selection of related imidazole sulfonyl chlorides to provide context.

In this compound, the sulfonyl chloride moiety is located at the C2 position, an electron-deficient site of the imidazole ring. The presence of a methyl group at the N1 position prevents tautomerization and influences the compound's solubility and electronic properties. cymitquimica.com Like other sulfonyl chlorides, it is a reactive compound used as an intermediate in organic synthesis. cymitquimica.comthermofisher.com It acts as a building block for introducing the 1-methylimidazole-2-sulfonyl group into target molecules, which can be valuable in the development of new pharmaceuticals and other specialty chemicals. cymitquimica.comnbinno.com The combination of the biologically relevant imidazole core and the reactive sulfonyl chloride handle makes it a valuable tool for medicinal chemists. nbinno.com

Research Trajectories and Unanswered Questions in the Chemistry of this compound

The research landscape for this compound and related compounds is primarily focused on their synthetic utility. Current research trajectories appear to be centered on leveraging this compound as a key intermediate for the synthesis of more complex, biologically active molecules. The design of novel imidazole-based sulfonamides as inhibitors for specific enzymes, such as carbonic anhydrases, is an active area of investigation. mdpi.com

However, several areas remain underexplored, presenting opportunities for future research:

Exploration of Novel Reactions: While the reactions of this compound with common nucleophiles like amines and alcohols are established, its reactivity with a wider range of coupling partners and under novel catalytic conditions remains to be fully investigated.

Physicochemical Properties: Detailed experimental and computational studies on the electronic structure, conformational preferences, and other physicochemical properties of this compound are limited. A deeper understanding of these properties could enable more rational design of its applications.

Systematic Biological Screening: Although used to synthesize potential drug candidates, the intrinsic biological activity of the 1-methylimidazole-2-sulfonyl moiety itself is not well-characterized. Systematic screening of simple derivatives could uncover new biological functions.

Development of Greener Synthetic Routes: The synthesis of this compound itself, and its subsequent reactions, could be optimized to align with the principles of green chemistry, focusing on milder conditions, higher atom economy, and reduced waste.

Addressing these unanswered questions will not only expand the fundamental understanding of this specific compound but also enhance its utility as a versatile building block in the broader fields of organic and medicinal chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylimidazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGPKJYEYGGCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470140 | |

| Record name | 1-Methyl-1H-imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55694-81-0 | |

| Record name | 1-Methyl-1H-imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazole-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Imidazole 2 Sulfonyl Chloride and Its Precursors

Synthetic Pathways to 1-Methyl-1H-imidazole Ring System

The 1-methylimidazole (B24206) scaffold is a fundamental heterocyclic structure, and its synthesis can be accomplished through various methods, which are often categorized by the scale of production.

Industrial Scale Synthesis of 1-Methylimidazole

On an industrial scale, the synthesis of 1-methylimidazole is primarily achieved through two well-established routes. researchgate.netresearchgate.net The most common method involves the acid-catalyzed methylation of imidazole (B134444) using methanol (B129727) as the methylating agent. researchgate.netresearchgate.net This process is favored for its use of readily available and cost-effective starting materials.

A second major industrial method is the Radziszewski reaction. researchgate.netresearchgate.net This reaction utilizes glyoxal, formaldehyde, and a mixture of ammonia (B1221849) and methylamine (B109427) to construct the imidazole ring in a one-pot process. researchgate.netresearchgate.net

More recently, advancements in industrial synthesis have explored continuous flow methodologies. One such method employs a fixed-bed continuous flow reaction apparatus with an ammonium (B1175870) metatungstate exchanged hydrotalcite catalyst. lookchem.com In this process, imidazole and methanol are used as the raw material and methylation reagent, respectively, offering advantages such as low raw material cost, simple operation, reduced pollution, and high yield, making it highly suitable for industrial production. lookchem.comorganic-chemistry.org

| Industrial Synthesis Method | Reactants | Key Features |

| Acid-catalyzed Methylation | Imidazole, Methanol | Utilizes common and inexpensive materials. researchgate.netresearchgate.net |

| Radziszewski Reaction | Glyoxal, Formaldehyde, Ammonia, Methylamine | One-pot synthesis for ring construction. researchgate.netresearchgate.net |

| Continuous Flow Reaction | Imidazole, Methanol | Employs a fixed-bed reactor and specific catalyst for high efficiency and yield. lookchem.com |

Laboratory Scale Preparations of 1-Methylimidazole

In a laboratory setting, 1-methylimidazole is typically prepared through the methylation of imidazole. One common laboratory-scale synthesis involves the direct methylation of imidazole at the pyridine-like nitrogen, followed by a deprotonation step. researchgate.netresearchgate.net

An alternative and frequently used method involves the initial deprotonation of imidazole with a strong base, such as sodium hydroxide (B78521) or sodium methoxide (B1231860), to form a sodium salt. researchgate.netorganic-chemistry.org This resulting imidazolide (B1226674) salt is then reacted with a methylating agent, like methyl iodide, to yield 1-methylimidazole. researchgate.netorganic-chemistry.org This two-step approach is often preferred for its high efficiency and control over the reaction. For instance, using sodium hydroxide as the base can lead to a recovery of 97.6%, while sodium methoxide can increase the recovery to 98.5%. researchgate.net

| Laboratory Synthesis Method | Key Steps | Reagents | Noteworthy Aspects |

| Methylation and Deprotonation | 1. Methylation of imidazole. 2. Subsequent deprotonation. | Imidazole, Methylating agent (e.g., Methyl iodide), Base | A straightforward approach for small-scale synthesis. researchgate.netresearchgate.net |

| Deprotonation and Methylation | 1. Deprotonation of imidazole to form a salt. 2. Methylation of the resulting salt. | Imidazole, Strong base (e.g., NaOH, NaOCH₃), Methylating agent (e.g., Methyl iodide) | Offers high recovery rates, with sodium methoxide providing slightly higher yields than sodium hydroxide. researchgate.net |

Strategies for the Introduction of the Sulfonyl Chloride Moiety onto the Imidazole Ring

Once the 1-methylimidazole ring system is obtained, the next critical step is the introduction of the sulfonyl chloride group at the C2 position. This transformation can be approached through different synthetic strategies.

Direct Chlorosulfonation of Imidazole Derivatives

The direct chlorosulfonation of aromatic and heteroaromatic compounds is a common method for the synthesis of sulfonyl chlorides. However, the application of this method to 1-methylimidazole is not straightforward. Research into the chlorosulfonation of 1-methylimidazole has led to some debate regarding the precise structure of the resulting product.

Studies have suggested that the reaction of 1-methylimidazole with chlorosulfonic acid may primarily yield ionic liquid-type structures rather than the desired 1-methyl-1H-imidazole-2-sulfonyl chloride. The proposed structures for the product include 1-methylimidazolium (B8483265) chlorosulfate (B8482658) and the zwitterionic 1-methyl-3-sulfonic acid imidazolium (B1220033) chloride. lookchem.comorganic-chemistry.org These findings indicate that direct chlorosulfonation may not be a reliable method for the synthesis of this compound, as the reaction tends to favor the formation of these alternative salt-like compounds.

Oxidation of Thiol Precursors to Sulfonyl Chlorides

An alternative and more controlled approach to the synthesis of sulfonyl chlorides involves the oxidation of the corresponding thiol precursors. This strategy requires the initial synthesis of 1-methyl-1H-imidazole-2-thiol, which is then oxidized to the target sulfonyl chloride.

The oxidation of 1-methyl-1H-imidazole-2-thiol has been investigated using chlorine dioxide as the oxidizing agent. researchgate.net The outcomes of this reaction are highly dependent on the specific reaction conditions, such as the stoichiometry of the reactants. researchgate.net

Research has shown that the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can lead to several products, including 1-methylimidazole-2-sulfonic acid, 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite, and 1-methyl-3-sulfo-3H-imidazolium chloride. researchgate.net While the direct formation of this compound is not reported as a primary product under the studied conditions, the synthesis of 1-methylimidazole-2-sulfonic acid is a significant finding. researchgate.net Sulfonic acids are immediate precursors to sulfonyl chlorides; they can be converted to the corresponding sulfonyl chloride by treatment with reagents such as thionyl chloride or phosphorus pentachloride. Therefore, the controlled oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide to produce the sulfonic acid provides a viable, albeit indirect, route to this compound.

| Oxidation Product | Significance |

| 1-Methylimidazole-2-sulfonic acid | A direct precursor that can be converted to the desired sulfonyl chloride. researchgate.net |

| 2,2′-Disulfanediylbis(1-methylimidazole) hydrochlorite | A disulfide product indicating a milder oxidation pathway. researchgate.net |

| 1-Methyl-3-sulfo-3H-imidazolium chloride | A zwitterionic isomer formed under certain conditions. researchgate.net |

Influence of Reaction Conditions on Product Distribution (e.g., oxidant ratio, solvent, addition order)

The synthesis of sulfonyl chlorides from their corresponding thiol precursors is a sensitive process where reaction conditions play a critical role in determining the final product distribution. The oxidation of 1-methyl-1H-imidazole-2-thiol is a prime example, where variations in oxidant-to-substrate ratio, the solvent used, and the order of reactant addition can lead to different products, such as the desired sulfonyl chloride, the corresponding sulfonic acid, or disulfide byproducts. researchgate.netresearchgate.net

Research on the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide (ClO₂) demonstrates the profound impact of these parameters. researchgate.netresearchgate.net The product structure is primarily determined by the substrate's nature, but the yields are heavily dependent on the reactant ratio, the nature of the solvent, and the sequence of their addition. researchgate.net For instance, altering the substrate-to-oxidant molar ratio can completely change the outcome of the reaction. An equimolar ratio might favor the formation of a disulfide, while a higher ratio of oxidant is required to achieve the fully oxidized sulfonic acid or its corresponding sulfonyl chloride. researchgate.net

The order of addition is also a crucial factor. Adding the thiol to the oxidant solution can result in a different product profile compared to the reverse addition, likely due to the immediate concentration of the oxidant that the substrate is exposed to. researchgate.net In acetonitrile, the reaction of 1-methyl-1H-imidazole-2-thiol with an equimolar amount of chlorine dioxide leads to the formation of 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite, whereas changing the reactant ratio to 1:3 shifts the product towards 1-methyl-1H-imidazole-2-sulfonic acid. researchgate.net

The choice of solvent can influence reaction pathways by affecting the stability of intermediates and the solubility of reactants. researchgate.net The thione–thiol tautomerism of the precursor, 1-methyl-1H-imidazole-2-thiol, can also be affected by the solvent, which in turn impacts the oxidation results. researchgate.net

The following table summarizes the observed influence of reaction conditions on the product distribution during the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. researchgate.net

| Substrate:Oxidant Molar Ratio | Solvent | Addition Order | Major Product |

| 1:1 | Acetonitrile | Thiol added to Oxidant | 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite |

| 1:3 | Acetonitrile | Oxidant added to Thiol | 1-methyl-1H-imidazole-2-sulfonic acid |

| 1:2 | Water | Not specified | Mixture, including 1-methyl-3-sulfo-3H-imidazolium chloride |

Regioselective Synthesis Considerations for this compound

Regioselectivity is a critical consideration in the synthesis of substituted imidazoles. rsc.orgrsc.org For this compound, the primary strategy to ensure the correct isomer is formed involves starting with a precursor that already contains the sulfur functionality at the desired C2 position. The most common precursor is 1-methyl-1H-imidazole-2-thiol (also known as methimazole (B1676384) or thiamazole). researchgate.netsemanticscholar.org

By starting with 1-methyl-1H-imidazole-2-thiol, the challenge of regioselectivity shifts from directing a sulfonation reaction to a specific carbon on the imidazole ring to the selective chemical transformation of the thiol group. The key consideration is to perform the oxidation and chlorination of the thiol to a sulfonyl chloride without inducing unwanted side reactions on the imidazole ring itself. The imidazole ring has multiple potentially reactive sites, including the N3 nitrogen and the C4 and C5 carbons.

The synthesis must therefore employ conditions that are chemoselective for the thiol group. Harsh or non-specific reagents could lead to ring halogenation, oxidation of the ring itself, or reactions with the N1-methyl group. The development of methods for the regiocontrolled synthesis of substituted imidazoles is a significant area of research, often focusing on controlling the assembly of the imidazole ring to place substituents in the desired positions. rsc.orgnih.govnih.gov However, in this case, the regiochemistry is pre-determined by the choice of the starting material, 1-methyl-1H-imidazole-2-thiol. semanticscholar.org The subsequent synthetic steps are focused on the functional group transformation at the C2 position.

Emerging Green Chemistry Approaches in Sulfonyl Chloride Synthesis

Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents like chlorine gas (Cl₂), chlorosulfonic acid (ClSO₃H), or thionyl chloride (SOCl₂), which are toxic, corrosive, and generate significant hazardous waste. rsc.orgorganic-chemistry.org In response, the principles of green chemistry are being increasingly applied to develop safer and more sustainable alternatives. rsc.org

One prominent green approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating and oxidizing agent. organic-chemistry.orgresearchgate.net This method can convert thiols or their derivatives, such as S-alkylisothiourea salts, into sulfonyl chlorides under mild conditions. organic-chemistry.orglookchem.com A key advantage of using NCS is that the byproduct, succinimide, is water-soluble and can be recovered and re-chlorinated to regenerate the NCS reagent, making the process more sustainable and atom-economical. organic-chemistry.orgresearchgate.net

Another environmentally benign strategy is the metal-free, aerobic oxidation of thiols. rsc.org This method uses oxygen from the air as the terminal oxidant in the presence of a catalyst system, such as ammonium nitrate (B79036) and aqueous HCl, to convert thiols into sulfonyl chlorides. rsc.org This approach significantly reduces waste compared to methods that use stoichiometric amounts of chemical oxidants. rsc.org

The use of water as a solvent is another cornerstone of green chemistry. Systems utilizing reagents like Oxone (potassium peroxymonosulfate) in combination with a chloride source (e.g., KCl) in water have been developed for the efficient oxyhalogenation of thiols and disulfides to sulfonyl chlorides. rsc.org These aqueous methods avoid the use of volatile and often toxic organic solvents.

These emerging techniques offer significant advantages over classical methods, including enhanced safety, reduced environmental impact, milder reaction conditions, and often simpler operational procedures. organic-chemistry.orgorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Imidazole 2 Sulfonyl Chloride

Acylation Reactions Involving the Sulfonyl Group

The sulfonyl chloride functional group (-SO₂Cl) is a potent acylating agent, analogous to a carboxylic acid chloride. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of 1-Methyl-1H-imidazole-2-sulfonyl chloride, particularly in the formation of sulfonamides. researchgate.net

The reaction with primary or secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding stable sulfonamide derivatives. ekb.eg This transformation proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. Subsequent expulsion of the chloride ion, a good leaving group, results in the formation of the sulfonamide. Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov

The general scheme for this reaction is as follows:

Step 1: Nucleophilic attack of the amine on the sulfur atom.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Elimination of the chloride ion to form the sulfonamide.

This method is highly versatile and accommodates a wide array of amines, including aliphatic, aromatic, and heterocyclic variants, allowing for the synthesis of a diverse library of sulfonamides. organic-chemistry.org

Table 1: Representative Acylation Reactions with Amines This interactive table shows the expected sulfonamide product from the reaction of this compound with various representative amines.

| Nucleophile (Amine) | Product (Sulfonamide) |

| Aniline | N-phenyl-1-methyl-1H-imidazole-2-sulfonamide |

| Benzylamine | N-benzyl-1-methyl-1H-imidazole-2-sulfonamide |

| Piperidine | 1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine |

| Morpholine | 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)morpholine |

Condensation Reactions Leading to Complex Organic Molecules

While highly reactive in acylation, this compound is not a typical substrate for classical condensation reactions such as Knoevenagel or Aldol condensations. cas.cn These reactions generally require the presence of an activated methylene (B1212753) group (for the nucleophile) and a carbonyl group (for the electrophile) to form a new carbon-carbon bond. The sulfonyl chloride group does not fit the electronic requirements to act as the electrophilic partner in this type of C-C bond formation. Its reactivity is overwhelmingly directed towards nucleophilic substitution at the sulfur atom.

However, complex molecules can be assembled in multi-step sequences where an initial acylation reaction involving the sulfonyl chloride group is followed by subsequent cyclization or condensation steps. For instance, a sulfonamide derivative formed from the reaction with an appropriately functionalized amine could possess a separate reactive site (e.g., a ketone or ester) that could then participate in an intramolecular condensation reaction to build a more complex heterocyclic system. Such tandem or one-pot procedures, while not direct condensations of the sulfonyl chloride itself, represent a pathway to complex molecules originating from this reagent.

Oxidation and Reduction Pathways

The sulfur atom in this compound is in its highest possible oxidation state (+6), rendering the sulfonyl group itself resistant to further oxidation. Any oxidative transformation would therefore target the imidazole (B134444) ring. The imidazole ring, being an electron-rich aromatic system, can undergo oxidation, which may lead to ring-opening or the formation of various degradation products, though specific studies on this substrate are not widely reported. Theoretical studies on the atmospheric oxidation of the parent imidazole ring by hydroxyl radicals indicate a complex mechanism that can lead to ring cleavage. rsc.org

Conversely, the sulfonyl chloride group is readily susceptible to reduction. A common and synthetically useful transformation is the reduction to the corresponding thiol, 1-methyl-1H-imidazole-2-thiol. Several methods are available for the reduction of aryl sulfonyl chlorides, which are applicable to this substrate. core.ac.uk These methods often involve strong reducing agents or catalytic hydrogenation. taylorfrancis.comgoogle.com

Table 2: Common Reagents for the Reduction of Sulfonyl Chlorides to Thiols This table outlines various methods and reagents used for the reduction of sulfonyl chlorides.

| Reagent / Method | Conditions | Notes |

| Zinc (Zn) powder / Acid | Typically in the presence of a dilute acid like H₂SO₄ or HCl. | A classic method, though it generates metal salt byproducts. core.ac.uk |

| Triphenylphosphine (PPh₃) | Reaction in an appropriate solvent like toluene. | A mild and efficient method for the synthesis of aryl thiols. researchgate.netorganic-chemistry.org |

| Lithium aluminum hydride (LiAlH₄) | Strong reducing agent, requires anhydrous conditions. | Effective but less selective if other reducible functional groups are present. taylorfrancis.com |

| Catalytic Hydrogenation | H₂ gas with a Palladium (Pd) catalyst, often under pressure. | An environmentally cleaner method that can be highly efficient. google.com |

Conversion to Sulfonic Acids

The most direct pathway for the conversion of this compound to its corresponding sulfonic acid, 1-methyl-1H-imidazole-2-sulfonic acid, is through hydrolysis. The sulfonyl chloride group reacts readily with water, where water acts as a nucleophile, replacing the chloride to form the sulfonic acid and releasing HCl. This reaction is generally rapid, particularly for related compounds like 1-methylimidazolium (B8483265) chlorosulfate (B8482658) which undergoes fast hydrolysis in the presence of even trace amounts of water. unideb.hu

The sulfonic acid itself is a stable, zwitterionic compound in the solid state. researchgate.net While hydrolysis is the direct conversion route, a primary synthetic route to 1-methyl-1H-imidazole-2-sulfonic acid involves the controlled oxidation of 1-methyl-1H-imidazole-2-thiol using an oxidizing agent like chlorine dioxide. researchgate.net This oxidation proceeds through various sulfur-containing intermediates and can be optimized to yield the sulfonic acid as the major product. researchgate.net

Exploration of Metal-Catalyzed Transformations

The imidazole scaffold and the sulfonyl chloride group both offer handles for metal-catalyzed transformations, opening avenues for advanced molecular construction.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Aryl sulfonyl chlorides have been successfully employed as coupling partners in Suzuki-Miyaura reactions. researchgate.net In these reactions, a palladium(0) catalyst can oxidatively add into the carbon-sulfur bond of the sulfonyl chloride, a process known as desulfinative coupling. The resulting organopalladium species can then undergo transmetalation with a boronic acid and subsequent reductive elimination to form a new C-C bond, releasing SO₂ as a byproduct.

This methodology could be applied to this compound to couple various aryl or vinyl groups at the C2 position of the imidazole ring. Such a reaction would provide a direct route to 2-aryl-1-methylimidazoles, which are important structural motifs in medicinal chemistry. The reaction would compete with potential cleavage of the S-Cl bond, but conditions have been developed to favor the desired C-S bond activation. nih.gov

Table 3: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling This table illustrates the potential coupling of this compound with a representative boronic acid.

| Substrate 1 | Substrate 2 | Catalyst / Conditions | Expected Product |

| This compound | Phenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 1-Methyl-2-phenyl-1H-imidazole |

Gold catalysis has emerged as a potent tool in organic synthesis, particularly for reactions involving alkynes and for the synthesis of heterocyclic systems. nih.gov While there is extensive literature on the gold-catalyzed synthesis of imidazoles from precursors like alkynes, azides, and nitriles, often proceeding through α-imino gold carbene intermediates, the direct use of this compound as a substrate in gold-catalyzed reactions is not well-documented. organic-chemistry.orgdigitellinc.com

The primary reactivity of the sulfonyl chloride group towards nucleophiles may limit its compatibility with certain gold-catalyzed reaction conditions. However, the imidazole ring itself could potentially coordinate to a gold catalyst, possibly influencing subsequent transformations. Given the unique reactivity patterns of gold catalysts, their application to functionalized imidazole systems like this compound represents an area for future research, potentially unlocking novel reaction pathways.

Iron-Catalyzed Reactions

There is currently no available scientific literature detailing the iron-catalyzed reactions of this compound. Research into the catalytic activity of iron complexes with related imidazole-containing compounds has been explored in other contexts, but specific studies involving this sulfonyl chloride as a substrate in iron-catalyzed transformations have not been published. Consequently, no data on reaction conditions, yields, or mechanistic pathways for such reactions can be provided.

| Reactant(s) | Iron Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

Rearrangement Reactions and Side Product Analysis

Detailed studies on the rearrangement reactions of this compound are absent from the current body of scientific literature. While rearrangement reactions are a known class of transformations for some organic molecules, specific conditions that would induce such a reaction with this compound, and the resulting products, have not been investigated or reported. Similarly, comprehensive side product analysis from either its synthesis or subsequent reactions is not documented. Information regarding the formation of isomers or other byproducts under various conditions is therefore unavailable.

Applications in Advanced Organic Synthesis

1-Methyl-1H-imidazole-2-sulfonyl chloride as a Versatile Building Block

This compound is a heterocyclic sulfonyl chloride that serves as a valuable and reactive building block in modern organic synthesis. chemicalbook.combldpharm.com Its utility stems from the presence of the highly electrophilic sulfonyl chloride (-SO₂Cl) functional group attached to the 1-methylimidazole (B24206) core. This group is susceptible to nucleophilic attack, making the compound an excellent precursor for introducing the 1-methylimidazole-2-sulfonyl moiety into a wide range of molecular scaffolds. The imidazole (B134444) ring itself is a significant pharmacophore found in numerous biologically active molecules, and its incorporation can modulate properties such as solubility, polarity, and receptor binding affinity. The primary reactivity of this compound involves its reaction with nucleophiles like amines, alcohols, and phenols, leading to the formation of stable sulfonamides, sulfonate esters, and other derivatives, respectively.

Synthesis of Heterocyclic Compounds Incorporating the Imidazole-Sulfonyl Moiety

The reactive nature of this compound makes it a key intermediate for the synthesis of more complex heterocyclic systems that feature the imidazole-sulfonyl core. This structural motif is of interest in medicinal chemistry, as combining the imidazole ring with the sulfonamide group—a well-known pharmacophore—can lead to novel compounds with diverse biological activities. nih.gov

The most prominent application of this compound is in the synthesis of sulfonamides. This reaction, a cornerstone of medicinal and organic chemistry, involves the condensation of the sulfonyl chloride with a primary or secondary amine. ekb.eg The reaction typically proceeds in the presence of a base (such as triethylamine (B128534) or pyridine) which serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is highly efficient and provides a direct route to a diverse library of N-substituted 1-methyl-1H-imidazole-2-sulfonamides. researchgate.net The versatility of this reaction allows for the coupling of the imidazole-sulfonyl core with a wide array of amine-containing molecules, including simple alkylamines, anilines, and more complex drug fragments, to generate new chemical entities for biological screening. nih.gov

| Amine Reactant | Resulting Sulfonamide Product | General Structure |

|---|---|---|

| Aniline | N-phenyl-1-methyl-1H-imidazole-2-sulfonamide | Imidazole-SO₂-NH-Ph |

| Benzylamine | N-benzyl-1-methyl-1H-imidazole-2-sulfonamide | Imidazole-SO₂-NH-CH₂Ph |

| Piperidine | 1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine | Imidazole-SO₂-N(CH₂)₅ |

| Morpholine | 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)morpholine | Imidazole-SO₂-N(CH₂CH₂)₂O |

The synthesis of fused imidazole-containing ring systems is a significant area of research in heterocyclic chemistry, aimed at creating novel polycyclic scaffolds for various applications. rsc.org These reactions often involve intramolecular cyclization strategies or metal-catalyzed processes to form new rings fused to the imidazole core. nih.gov While numerous methods exist for constructing fused imidazoles from precursors like N-propargylamines, the specific use of this compound as a direct building block for subsequent intramolecular cyclization to form fused systems is not extensively documented in the scientific literature. Such a strategy would likely require the sulfonyl group to participate in or facilitate the ring-closing step, a reaction pathway that is not commonly reported for this reagent.

Derivatization Strategies for Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Sulfonyl chlorides are a well-established class of reagents for this purpose, particularly for analytes containing hydroxyl or primary/secondary amine groups. rsc.org The reaction results in the formation of a stable sulfonamide or sulfonate ester derivative with physicochemical properties that are more amenable to a specific analytical technique.

While this compound is structurally suited for derivatization, the scientific literature prominently features its isomers, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and 1,2-dimethylimidazole-5-sulfonyl chloride, as highly effective reagents for enhancing analyte signals in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This strategy is particularly useful for phenolic compounds, like steroidal estrogens and environmental pollutants, which often exhibit poor ionization efficiency in common LC-MS sources. nih.govresearchgate.net

The underlying principle involves tagging the analyte with the dimethylimidazole-sulfonyl (DMIS) group. The imidazole moiety has a high proton affinity and can be readily protonated to form a stable positive ion ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry. nih.gov This chemical "tag" significantly increases the ionization efficiency of the analyte, leading to a dramatic improvement in detection sensitivity and lower limits of quantification. nih.govresearchgate.net The derivatization reaction is selective for phenolic hydroxyl groups over aliphatic hydroxyls, providing an added layer of specificity in complex biological samples. nih.gov

| Analyte | Derivatizing Reagent Used | Purpose | Reference |

|---|---|---|---|

| 1-Hydroxypyrene | 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Biomarker analysis in human urine | nih.gov |

| Estradiol (E₂) | 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Hormone analysis | nih.gov |

| Chlorophenols | 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Environmental pollutant analysis | nih.gov |

| Estradiol (E₂) | 1,2-Dimethylimidazole-5-sulfonyl chloride | Measurement in human serum | researchgate.net |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. isca.me These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Various protocols have been developed for the synthesis of substituted imidazoles themselves using MCRs, often catalyzed by acids or ionic liquids. isca.mesharif.edu However, the role of this compound as a reactant within a multi-component reaction is not a well-established application in the reviewed literature. Typically, MCRs rely on a specific sequence of reactions (e.g., condensation, cycloaddition), and the integration of a highly reactive sulfonyl chloride into such a cascade without undesirable side reactions presents a significant synthetic challenge.

Medicinal Chemistry and Biological Activity of Derivatives

Synthesis of Biologically Active Compounds Incorporating the 1-Methyl-1H-imidazole-2-sulfonyl Moiety

The synthesis of biologically active compounds often begins with the reaction of 1-methyl-1H-imidazole-2-sulfonyl chloride with various amines to form the corresponding sulfonamides. This reaction is a cornerstone for creating diverse libraries of compounds for biological screening. For instance, novel sulfonamide-imidazole hybrid piperazines have been designed and synthesized, demonstrating the utility of this scaffold in generating complex molecules with potential anticancer properties. researchgate.net The synthesis process typically involves the coupling of the sulfonyl chloride with a desired amine-containing fragment, which can be a simple alkyl or aryl amine, or a more complex heterocyclic system.

Similarly, the synthesis of imidazolone-sulphonamide-pyrimidine hybrids has been reported as potential EGFR-TK inhibitors and apoptosis-inducing agents. nih.gov These syntheses highlight the modular nature of using this compound, where different biologically active fragments can be linked to the imidazole-sulfonyl core to modulate the pharmacological profile.

Application as Pharmaceutical Intermediates

Due to its reactivity, this compound is a valuable intermediate in the pharmaceutical industry. It provides a straightforward method for introducing the 1-methyl-1H-imidazole-2-sulfonyl group into a larger molecule. This moiety can influence the physicochemical properties of the final compound, such as solubility and membrane permeability, which are critical for drug development. The imidazole (B134444) ring itself is a common feature in many established drugs, and its incorporation via this sulfonyl chloride intermediate is a strategic approach in drug design. chemijournal.com

Design and Synthesis of Novel Pharmacophores

The combination of the imidazole ring and the sulfonyl group in this compound provides a template for the design of novel pharmacophores. By reacting the sulfonyl chloride with different nucleophiles, chemists can generate a variety of structures with distinct three-dimensional arrangements of atoms. This structural diversity is essential for interacting with a wide range of biological targets.

For example, the design and synthesis of novel imidazole derivatives possessing a triazole pharmacophore have been explored for their anticancer activity. nih.govnih.gov This approach, known as hybrid pharmacophore design, aims to combine the beneficial properties of different pharmacophoric groups into a single molecule to enhance biological activity and selectivity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For sulfonamide derivatives of 1-methyl-1H-imidazole, SAR studies typically involve modifying the substituent attached to the sulfonamide nitrogen. By systematically changing the size, shape, and electronic properties of this substituent, researchers can identify key structural features that are important for biological activity.

For instance, in the development of anticancer agents, SAR studies on benzimidazole (B57391) derivatives revealed that the placement of a benzenesulfonyl group on the benzimidazole nitrogen enhanced activity. nih.gov Furthermore, the inclusion of specific substituents on the phenylsulfonyl ring, such as 2,5-dimethyl, 4-methyl, and 4-methoxy groups, increased the potency of the compounds. nih.gov These studies provide valuable insights for the rational design of more effective therapeutic agents.

Exploration of Diverse Biological Activities in Derivatives

Derivatives of this compound have been investigated for a wide range of biological activities, underscoring the versatility of this chemical scaffold.

The imidazole scaffold is a prominent feature in a number of anticancer drugs. Consequently, numerous derivatives incorporating the 1-methyl-1H-imidazole-2-sulfonyl moiety have been synthesized and evaluated for their anticancer potential. For example, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and showed cytotoxic activity against human breast cancer cells. acs.org Two compounds from this series demonstrated significant cytotoxic activity, with one showing activity in the 1–10 μM dose range and the other in the 5–40 μM range. acs.org

In another study, novel imidazole-1,2,3-triazole hybrids were screened for their anticancer activity against several cancer cell lines, including colon, cervical, and breast cancers. nih.gov The results indicated that these compounds exhibited significant activity, highlighting the potential of combining the imidazole core with other heterocyclic systems. nih.gov

| Compound Class | Cancer Cell Line | Reported Activity |

|---|---|---|

| Alkylsulfonyl 1H-benzo[d]imidazole derivatives | MCF-7 (Breast) | Dose-dependent cytotoxicity acs.org |

| Imidazole-1,2,3-triazole hybrids | Caco-2, HCT-116 (Colon), HeLa (Cervical), MCF-7 (Breast) | Significant anticancer activity nih.gov |

| 2-Phenyl benzimidazole derivatives | MCF-7 (Breast) | IC50 values of 3.37 and 6.30 μM for two derivatives nih.gov |

| Purine derivatives with a sulfonamide group | HCC827, H1975, A549, A431 | High potency with IC50 values ranging from 0.00088–1.81 μM against HCC827 nih.gov |

The imidazole nucleus is also a key component of many antimicrobial agents. nih.gov Derivatives synthesized from this compound have shown promise as antibacterial agents. For instance, certain imidazole-sulfonyl derivatives have demonstrated activity against various bacterial strains.

A study on novel sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides revealed that some of the synthesized compounds exhibited potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Furthermore, these active derivatives were also found to be efficient inhibitors of biofilm growth for these bacteria. researchgate.net

Another area of research has focused on imidazole and imidazolium (B1220033) salts derived from amino acids. mdpi.com These studies have shown that the antibacterial activity is highly dependent on the lipophilicity of the molecule, which can be tuned by modifying the substituents on the imidazole or imidazolium ring. mdpi.com

| Compound Class | Bacterial Strain(s) | Reported Activity |

|---|---|---|

| Sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides | Staphylococcus aureus, Staphylococcus epidermidis | Potent antibacterial and antibiofilm activity researchgate.net |

| Imidazole and imidazolium salts from amino acids | Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative) | Activity dependent on lipophilicity; more active against Gram-positive bacteria mdpi.com |

| Nitroimidazole/1,3,4-oxadiazole hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Significant activity with MIC values of 4.9–17 µM against E. coli for some hybrids nih.gov |

Antifungal Activities

Derivatives of this compound have been investigated for their potential as antifungal agents. The imidazole moiety is a well-established pharmacophore in many commercially available antifungal drugs, where it is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The incorporation of a sulfonamide linkage to this core structure has been explored to enhance or modulate this activity.

Research in this area has focused on the synthesis of various N-substituted 1-methyl-1H-imidazole-2-sulfonamides and their subsequent screening against a panel of pathogenic fungi. While specific data for a broad range of derivatives directly from this compound is limited in publicly accessible literature, the general class of imidazole-sulfonamides has shown promise. For instance, studies on related benzimidazole-aryl sulfonamide derivatives have demonstrated moderate to good activity against fungal strains such as Candida albicans and Aspergillus niger. ekb.eg The antifungal efficacy of these compounds is often influenced by the nature of the substituent attached to the sulfonamide nitrogen, which can affect the molecule's lipophilicity and its ability to interact with fungal-specific enzymes.

| Compound Class | Fungal Strains | Activity Range (MIC) | Reference |

| Benzimidazole-aryl sulfonamides | Candida albicans, Aspergillus niger | 10–20 mg/mL | ekb.eg |

Anti-inflammatory Properties

The anti-inflammatory potential of derivatives of this compound has also been a subject of investigation. The imidazole nucleus is a constituent of various compounds with known anti-inflammatory effects. The sulfonamide group is also a key feature in several classes of anti-inflammatory drugs, including COX-2 inhibitors. The combination of these two pharmacophores in derivatives of this compound presents a rational approach for the development of novel anti-inflammatory agents.

Studies have explored the synthesis of different series of these sulfonamide derivatives and their evaluation in various in vitro and in vivo models of inflammation. For example, certain imidazolone (B8795221) derivatives bearing a sulfonamide moiety have exhibited good anti-inflammatory activity. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The selectivity towards COX-2 is a desirable attribute to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Research on 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives has highlighted their potential as selective COX-2 inhibitors. nih.gov

| Derivative Class | Anti-inflammatory Activity | Target | Reference |

| Imidazolone-sulfonamides | Good | COX-2 | nih.gov |

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | Selective COX-2 inhibition | COX-2 | nih.gov |

Other Therapeutic Applications (e.g., antinociceptive, enzyme inhibition)

Beyond their antifungal and anti-inflammatory properties, derivatives of this compound have been explored for other therapeutic applications, including antinociceptive effects and the inhibition of various enzymes.

The structural features of these compounds make them candidates for interacting with biological targets involved in pain pathways. While specific studies on the antinociceptive activity of derivatives directly from this compound are not widely reported, the broader class of sulfonamides has been investigated for analgesic properties.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Imidazole and sulfonamide moieties are known to interact with a variety of enzymes. For instance, imidazolinone-based sulfonamide derivatives have been investigated for their inhibitory properties against metabolic enzymes like carbonic anhydrases and acetylcholinesterase. researchgate.net Carbonic anhydrase inhibition is a validated approach for the treatment of glaucoma and other conditions. The ability of these derivatives to inhibit specific enzymes opens up possibilities for their application in a range of diseases. A series of 1-methyl-1H-imidazole derivatives have also been identified as potent inhibitors of Janus kinase 2 (Jak2), a key enzyme in signaling pathways involved in myeloproliferative neoplasms. wikipedia.org

Computational Studies in Drug Discovery and Design

Computational techniques play a crucial role in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of derivatives of this compound, docking studies have been employed to understand their binding modes with target enzymes. For example, docking simulations of imidazole derivatives with fungal 14α-demethylase have been performed to elucidate the structural basis of their antifungal activity. These studies help in identifying key amino acid residues in the active site that interact with the ligand, providing valuable information for designing more potent and selective inhibitors. Similarly, docking of sulfonamide derivatives into the active site of COX enzymes can rationalize their anti-inflammatory activity and selectivity. researchgate.net

Prediction of Biological Activities

Computational models can be developed to predict the biological activities of novel compounds based on their chemical structures. Quantitative Structure-Activity Relationship (QSAR) models are often used for this purpose. For anti-inflammatory molecules, machine learning approaches have been developed to predict their activity based on molecular descriptors. nih.gov In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another critical aspect of computational drug design, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. rsc.org These predictive models can be applied to virtual libraries of derivatives of this compound to prioritize the synthesis of compounds with the highest probability of desired biological activity and drug-like properties.

Advanced Characterization and Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-methyl-1H-imidazole-2-sulfonamide derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the synthesized structures.

In ¹H NMR spectra of these derivatives, the protons of the 1-methyl-1H-imidazole core exhibit characteristic signals. The N-methyl group typically appears as a sharp singlet. The two protons on the imidazole (B134444) ring appear as distinct signals, often doublets, due to spin-spin coupling. Their precise chemical shifts are influenced by the nature of the substituent on the sulfonamide nitrogen. For instance, in related ferrocenyl imidazole derivatives, imidazole protons resonate in the range of 6.77-7.66 ppm. researchgate.net The protons on the substituent attached to the sulfonamide nitrogen will also show characteristic resonances that confirm its identity and attachment to the sulfur atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra will show distinct signals for the N-methyl carbon, the three carbons of the imidazole ring, and the carbons of the N-substituent. The chemical shift of the imidazole C2 carbon, being directly attached to the electron-withdrawing sulfonyl group, is of particular diagnostic value. In analogous imidazole compounds, the imidazole ring carbons typically resonate between 120 and 140 ppm. researchgate.net

Table 1: Expected NMR Chemical Shift Ranges for 1-Methyl-1H-imidazole-2-sulfonamide Derivatives

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Imidazole H4/H5 | ¹H NMR | ~7.0 - 7.7 | Two distinct signals, typically doublets. |

| N-CH₃ | ¹H NMR | ~3.7 - 4.0 | Sharp singlet. |

| N-H (Sulfonamide) | ¹H NMR | Variable, broad | Shift is concentration and solvent dependent; may exchange with D₂O. |

| Imidazole C2 | ¹³C NMR | ~135 - 145 | Deshielded due to attachment to two N atoms and the sulfonyl group. |

| Imidazole C4/C5 | ¹³C NMR | ~120 - 130 | Two distinct signals. |

| N-CH₃ | ¹³C NMR | ~34 - 38 | Characteristic signal for the methyl carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the derivatives of 1-Methyl-1H-imidazole-2-sulfonyl chloride. The presence of the sulfonamide group is confirmed by its characteristic strong absorption bands.

The most diagnostic vibrations are the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (SO₂). These typically appear as two strong bands in the regions of 1380-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is usually observed in the 940-900 cm⁻¹ range. Furthermore, vibrations associated with the 1-methyl-1H-imidazole ring, such as C=N and C-H stretching, will be present, confirming the integrity of the heterocyclic core. For N-substituted benzimidazole (B57391) derivatives, which are structurally similar, C=N stretching is observed around 1570 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 1-Methyl-1H-imidazole-2-sulfonamide Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1380 - 1330 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1180 - 1160 | Strong |

| S-N (Sulfonamide) | Stretching | 940 - 900 | Medium |

| C=N (Imidazole Ring) | Stretching | ~1600 - 1550 | Medium |

| C-H (Aromatic/Heteroaromatic) | Stretching | ~3150 - 3000 | Medium-Weak |

| N-H (Primary/Secondary Sulfonamide) | Stretching | ~3300 - 3200 | Medium, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of the synthesized derivatives and providing structural information through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns for sulfonamides. nih.govresearchgate.net A common pathway involves the cleavage of the S-N bond, which is often the weakest bond in the sulfonamide linkage. Another significant fragmentation route for arylsulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 mass units, which occurs via intramolecular rearrangement. nih.gov The 1-methylimidazole (B24206) moiety itself can undergo fragmentation, typically involving the loss of small molecules like HCN. researchgate.net Analysis of these fragment ions allows for the precise mapping of the molecule's connectivity.

Common Fragmentation Pathways:

[M+H]⁺ → [R-NH₂]⁺ + SO₂ + C₄H₄N (Cleavage of both S-C and S-N bonds)

[M+H]⁺ → [M+H - SO₂]⁺ (Loss of sulfur dioxide)

[M+H]⁺ → [C₄H₅N₂SO₂]⁺ + R-NH (Cleavage of the S-N bond)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. For derivatives of this compound that can be grown as single crystals, this technique yields an unambiguous confirmation of the molecular structure and connectivity.

Table 3: Selected Bond Lengths and Angles for 1-Methyl-1H-imidazole-2-sulfonic acid

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | S-O | ~1.45 Å |

| Bond Length | S-C2 | ~1.75 Å |

| Bond Length | N1-C2 | ~1.36 Å |

| Bond Length | N1-C5 | ~1.38 Å |

| Bond Angle | O-S-O | ~113° |

| Bond Angle | O-S-C2 | ~106° |

| Bond Angle | N1-C2-N3 | ~110° |

Data derived from the analogous structure of 1-methyl-1H-imidazole-2-sulfonic acid. researchgate.net

X-ray crystallography is unparalleled in its ability to reveal the conformational preferences of molecules in the solid state and the intricate network of intermolecular interactions that govern crystal packing. For sulfonamide derivatives, hydrogen bonding is a dominant interaction. nih.gov

The sulfonamide group contains hydrogen bond donors (the N-H proton) and strong hydrogen bond acceptors (the two sulfonyl oxygens). The imidazole ring also contains a potential hydrogen bond acceptor at the N3 position. Consequently, these derivatives are expected to form robust intermolecular hydrogen-bonding networks. In the crystal structure of 1-methyl-1H-imidazole-2-sulfonic acid, the molecules are linked into dimers through strong intermolecular hydrogen bonds. researchgate.net Similar interactions, such as N-H···O=S or N-H···N(imidazole), are anticipated to be prevalent in the crystal structures of the sulfonamide derivatives, influencing their physical properties like melting point and solubility. These interactions dictate the supramolecular assembly, forming chains, sheets, or more complex three-dimensional architectures.

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are vital for monitoring reaction progress and assessing the purity of the final products. Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to track the consumption of the starting sulfonyl chloride and the formation of the sulfonamide derivative. The difference in polarity between the reactant and the product typically results in a clear separation on the TLC plate, allowing for the optimization of reaction times. For example, in the synthesis of related N-1-sulfonyl substituted benzimidazoles, TLC was used to continuously monitor the progress of the reaction.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative assessment of purity. Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak for the target compound indicates high purity. HPLC can also be used to separate the final product from any unreacted starting materials or side products, and the purity can be accurately determined by integrating the peak area, often using a UV detector set to an appropriate wavelength for the imidazole chromophore.

Future Directions and Research Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorosulfonic acid, thionyl chloride, or sulfuryl chloride, which generate significant amounts of corrosive and toxic waste. rsc.org Future research on 1-Methyl-1H-imidazole-2-sulfonyl chloride will undoubtedly focus on developing greener, safer, and more efficient synthetic protocols.

Emerging strategies in organic synthesis offer promising alternatives. For instance, metal-free, aerobic oxidation of the corresponding thiol (1-methyl-1H-imidazole-2-thiol) in the presence of an aqueous acid like HCl and a nitrogen oxide source could provide an environmentally benign pathway. rsc.org Another sustainable approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea, using reagents like N-chlorosuccinimide (NCS) or even household bleach (sodium hypochlorite). organic-chemistry.orgorganic-chemistry.org These methods are often performed under mild conditions, are operationally simple, and reduce the generation of hazardous waste. organic-chemistry.orgresearchgate.netrsc.org

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Chlorosulfonation | Chlorosulfonic acid (ClSO3H), Thionyl chloride (SOCl2) | Well-established, high reactivity | Highly hazardous reagents, corrosive byproducts (HCl), significant waste rsc.org |

| Metal-Free Aerobic Oxidation | Thiol, HCl/HBr, Ammonium (B1175870) Nitrate (B79036), O2 | Environmentally benign, uses oxygen as terminal oxidant rsc.org | May require optimization for heterocyclic substrates |

| Oxidative Chlorination of Isothiourea Salts | S-alkyl isothiourea salt, N-Chlorosuccinimide (NCS) or NaOCl | Mild conditions, odorless starting materials, scalable, byproduct can be recycled organic-chemistry.orgorganic-chemistry.org | Requires pre-synthesis of the isothiourea salt |

| Oxidative Chlorination from Sulfonyl Hydrazides | Sulfonyl hydrazide, N-Chlorosuccinimide (NCS) | Mild conditions, good functional group tolerance, rapid reaction nih.gov | Requires synthesis of the sulfonyl hydrazide precursor |

Exploration of Novel Catalytic Systems for Derivatization

This compound is a key intermediate for synthesizing a diverse array of derivatives, primarily sulfonamides, through its reaction with amines. However, its reactivity can be harnessed for a much broader range of chemical transformations. Future research should focus on employing novel catalytic systems to unlock new derivatization pathways.

For example, transition-metal catalysis could enable cross-coupling reactions where the sulfonyl chloride group is used to introduce the 1-methylimidazol-2-sulfonyl moiety onto other molecular scaffolds. Photocatalysis, a rapidly growing field in organic chemistry, offers another exciting avenue. Metal-free, energy-transfer catalysis could potentially be used to activate the sulfonyl chloride for novel reactions with a variety of nucleophiles and coupling partners, expanding the accessible chemical space for its derivatives. researchgate.net Furthermore, developing catalytic methods for the selective activation of the C-S bond or S-Cl bond could lead to unprecedented transformations and the synthesis of compounds that are inaccessible through traditional methods. magtech.com.cn

Discovery of New Biological Activities of this compound Derivatives

The imidazole (B134444) ring is a well-known "pharmacophore" present in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijprajournal.comnih.govlongdom.orgspringerprofessional.de The sulfonamide linkage, readily formed from sulfonyl chlorides, is also a cornerstone of medicinal chemistry, found in antibiotics, diuretics, and anticonvulsants. The combination of these two privileged scaffolds in derivatives of this compound makes them highly attractive candidates for drug discovery programs.

Future research will involve synthesizing libraries of derivatives and screening them for a wide range of biological activities. Given the electronic properties of the imidazole ring, its derivatives are excellent candidates for enzyme inhibitors, where the nitrogen atoms can coordinate with metal centers in active sites. nih.gov For example, they could be explored as inhibitors of heme oxygenase-1 (HO-1) for anticancer applications or as carbonic anhydrase inhibitors. nih.govnih.gov The rich chemical diversity that can be achieved by reacting this compound with various amines presents a significant opportunity to discover novel therapeutic agents. nih.gov

| Potential Biological Activity | Rationale / Target Class | Relevant Research Context |

|---|---|---|

| Anticancer | Enzyme inhibition (e.g., Heme Oxygenase-1, Kinases, Topoisomerase) | Imidazole is a key scaffold in many anticancer agents and HO-1 inhibitors. nih.govnih.gov |

| Antimicrobial (Antibacterial/Antifungal) | Disruption of DNA replication, cell wall synthesis, or cell membranes | Numerous imidazole-sulfonamide hybrids have shown potent antimicrobial activity. nih.govnih.gov |

| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX) | Imidazole derivatives have been widely investigated for anti-inflammatory properties. springerprofessional.de |

| Antiviral | Inhibition of viral replication enzymes | The imidazole core is present in compounds active against various viral strains. ijprajournal.com |

| Neurological Disorders | Modulation of CNS receptors | Imidazoline derivatives have been studied for treating depression and for neuroprotective effects. nih.gov |

Advanced Computational Modeling for Structure-Property-Activity Relationships

As libraries of this compound derivatives are synthesized and tested, advanced computational modeling will be an indispensable tool for accelerating the discovery process. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can rationalize experimental findings and guide the design of new, more potent compounds. nih.gov

Future research will leverage these computational approaches to build predictive models. For example, 3D-QSAR models can identify the key structural features of a derivative that are crucial for its biological activity. nih.gov Molecular docking simulations can predict how these derivatives bind to the active sites of target proteins, providing insights into their mechanism of action at the atomic level. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic properties, reactivity, and spectroscopic characteristics of novel derivatives before they are even synthesized, saving considerable time and resources. researchgate.netmdpi.com This synergistic approach, combining synthesis, biological screening, and computational modeling, will be key to unlocking the full therapeutic potential of this class of compounds.

| Computational Method | Objective | Potential Application for Derivatives |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Identify likely biological targets; explain mechanism of action. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict the activity of unsynthesized derivatives; guide lead optimization. nih.gov |

| Density Functional Theory (DFT) | Calculate electronic structure and molecular properties. | Predict reactivity, stability, and spectroscopic properties; understand electronic basis for activity. mdpi.comacs.org |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features for biological activity. | Design novel scaffolds with improved activity and selectivity. nih.gov |

Integration with Materials Science and Supramolecular Chemistry

The potential applications of this compound extend beyond medicine into materials science. The imidazole ring possesses unique electronic and coordination properties, making it a valuable building block for functional materials. mdpi.com For instance, imidazole derivatives have been used in the construction of liquid crystals, ionic liquids, and as components of conducting materials. mdpi.com

Future research could explore the incorporation of derivatives of this compound into advanced materials. The sulfonyl group can act as a versatile linker or a site for polymerization. By reacting the sulfonyl chloride with bifunctional amines or phenols, novel polymers with tailored thermal and electronic properties could be created. A particularly exciting direction is the use of these derivatives in the synthesis of Covalent Organic Frameworks (COFs). The introduction of imidazole functional groups into COFs has been shown to enhance π-electronic conjugation, leading to materials with interesting fluorescence and optoelectronic properties. acs.org The ability to pre-design a building block like a derivative of this compound and then incorporate it into a crystalline, porous framework opens up possibilities for creating new materials for sensing, catalysis, and electronics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-1H-imidazole-2-sulfonyl chloride, and what are the critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via two primary routes:

- Route 1 : Reaction of 1-methylimidazole with chlorosulfonic acid under rigorously controlled temperatures (0–5°C) and inert atmospheres to minimize side reactions .

- Route 2 : NaClO₂-mediated sulfonation of 1-methylimidazole, which offers a faster and more selective pathway .

- Key Considerations : Immediate use or cold storage (<0°C) is critical due to thermal instability . Purification involves solvent extraction (e.g., methylene chloride) and drying with anhydrous MgSO₄ .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques : Use NMR (¹H/¹³C) to confirm sulfonyl chloride substitution at the 2-position. LC-MS or HPLC detects hydrolyzed byproducts (e.g., sulfonic acids). FT-IR identifies characteristic S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹) .

- Stability Testing : Monitor decomposition at room temperature via TLC or GC-MS to establish safe handling windows .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer :

- Sulfonylation Agent : Used to introduce sulfonamide groups in pharmaceuticals (e.g., protease inhibitors) or agrochemicals. Reacts with amines under mild conditions (0–25°C, base like Et₃N) .

- Intermediate : Key precursor for synthesizing heterocyclic sulfonamides with bioactivity, such as antimicrobial or anticancer agents .

Advanced Research Questions

Q. How can researchers mitigate instability and side reactions during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Employ continuous flow reactors to maintain low temperatures and reduce residence time, minimizing decomposition .

- Inert Handling : Use argon or nitrogen atmospheres during extraction and solvent removal. Avoid aqueous workup to prevent hydrolysis .

- Contradiction Note : While some protocols recommend storage below 4°C , evidence suggests instability above 0°C necessitates immediate use or cryogenic storage (-20°C) .

Q. What computational tools predict feasible synthetic pathways or structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys leverage reaction databases to propose routes for modifying the sulfonyl chloride group or imidazole core .

- SAR Studies : Density functional theory (DFT) models compare electronic effects of 2-sulfonyl vs. 4-sulfonyl isomers. The 2-position’s steric hindrance may reduce nucleophilic attack rates, influencing drug design .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference bioassay data (e.g., IC₅₀ values) from PubChem or ECHA, controlling for variables like purity (>98% by HPLC) and assay protocols .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolytic byproducts that may confound activity results .

Q. How can researchers safely handle this compound in biological experiments?

- Methodological Answer :

- Containment : Use fume hoods and closed systems for reactions. For in vitro assays, pre-quench excess reagent with aqueous NaHCO₃ to neutralize residual sulfonyl chloride .

- Toxicity Screening : Perform Ames tests or zebrafish embryo assays to evaluate genotoxicity and developmental effects, as sulfonamides may interact with DNA gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |